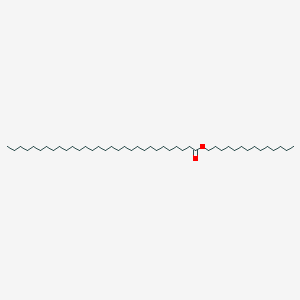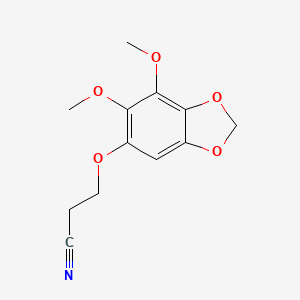
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further connected to a benzodioxole ring substituted with methoxy groups at positions 6 and 7. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- typically involves the reaction of 6,7-dimethoxy-1,3-benzodioxole with a suitable nitrile precursor under specific reaction conditions. One common method involves the use of a base-catalyzed nucleophilic substitution reaction, where the benzodioxole derivative is reacted with a nitrile compound in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety protocols. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride or potassium tert-butoxide in DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Halogenated or alkoxylated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound’s nitrile group and benzodioxole ring allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- can be compared with other similar compounds, such as:
3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Contains a hydroxyprop-2-enal group instead of a nitrile group.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Features a propanamine group instead of a nitrile group.
The uniqueness of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
96573-23-8 |
|---|---|
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
3-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy]propanenitrile |
InChI |
InChI=1S/C12H13NO5/c1-14-10-8(16-5-3-4-13)6-9-11(12(10)15-2)18-7-17-9/h6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
WVICZEMNZQXHRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1OC)OCO2)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


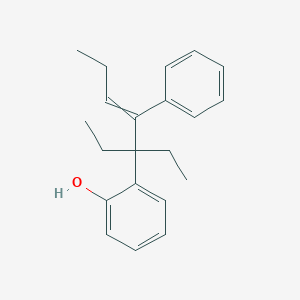
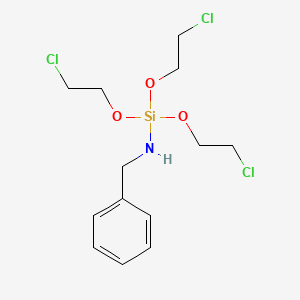
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
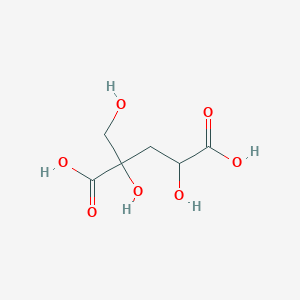
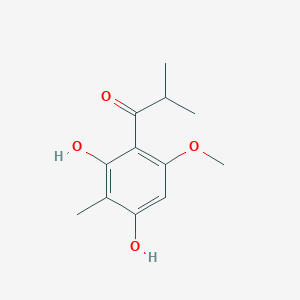

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
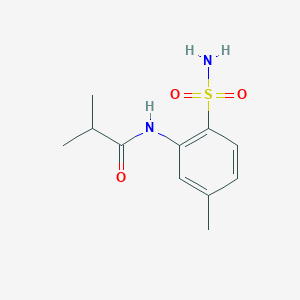
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
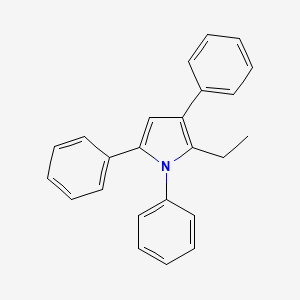
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
